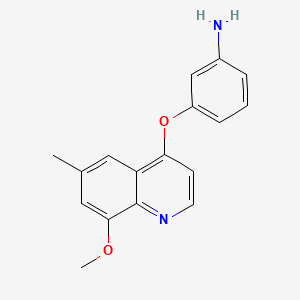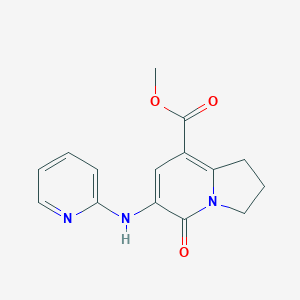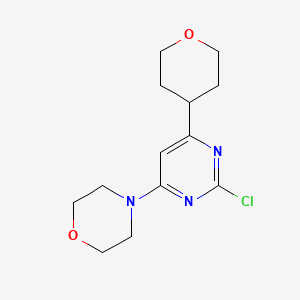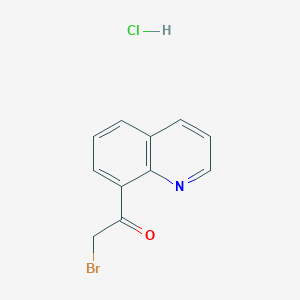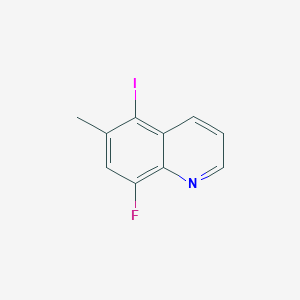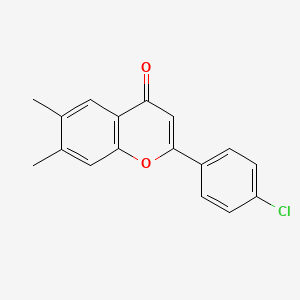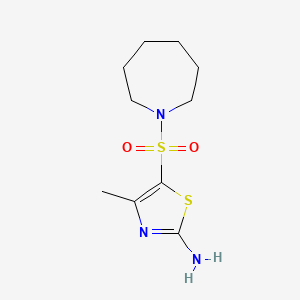
5-(Azepan-1-ylsulfonyl)-4-methylthiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Azepan-1-ylsulfonyl)-4-methylthiazol-2-amine is a compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and an azepane ring, which is a seven-membered nitrogen-containing ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azepan-1-ylsulfonyl)-4-methylthiazol-2-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Azepane Ring: The azepane ring can be introduced through nucleophilic substitution reactions. For example, azepane can be reacted with sulfonyl chlorides to form the azepan-1-ylsulfonyl group.
Final Assembly: The final step involves coupling the thiazole ring with the azepan-1-ylsulfonyl group under appropriate conditions, such as using a base like triethylamine in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(Azepan-1-ylsulfonyl)-4-methylthiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols can replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, bases like sodium hydroxide, solvents like dichloromethane.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Amino derivatives, thiol derivatives.
Aplicaciones Científicas De Investigación
5-(Azepan-1-ylsulfonyl)-4-methylthiazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial agent due to its sulfonamide group, which is known to inhibit bacterial growth.
Biological Studies: It is used in research to understand its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: The compound serves as a tool to study the effects of sulfonamide derivatives on cellular processes.
Industrial Applications: It is explored for its potential use in the synthesis of other complex molecules and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of 5-(Azepan-1-ylsulfonyl)-4-methylthiazol-2-amine involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to their growth inhibition . Additionally, the thiazole ring may interact with other biological targets, contributing to its overall biological activity .
Comparación Con Compuestos Similares
Similar Compounds
5-(Azepan-1-ylsulfonyl)-2-methoxyphenylamine: This compound has a similar azepane and sulfonyl group but differs in the aromatic ring structure.
5-(Azepan-1-ylsulfonyl)-1-methylpyrrole-2-carboxylic acid: This compound features a pyrrole ring instead of a thiazole ring.
N-(5-(Azepan-1-ylsulfonyl)-2-methoxyphenyl)-2-(quinolin-4-yl)acetamide: This compound includes a quinoline ring, providing different biological properties.
Uniqueness
5-(Azepan-1-ylsulfonyl)-4-methylthiazol-2-amine is unique due to the combination of the thiazole and azepane rings, which confer distinct chemical and biological properties. The presence of the thiazole ring enhances its potential interactions with biological targets, making it a valuable compound for medicinal chemistry and biological research .
Propiedades
Fórmula molecular |
C10H17N3O2S2 |
|---|---|
Peso molecular |
275.4 g/mol |
Nombre IUPAC |
5-(azepan-1-ylsulfonyl)-4-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H17N3O2S2/c1-8-9(16-10(11)12-8)17(14,15)13-6-4-2-3-5-7-13/h2-7H2,1H3,(H2,11,12) |
Clave InChI |
XXIXQUUBDBIIIS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=N1)N)S(=O)(=O)N2CCCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidine-3-carboxylic acid](/img/structure/B11843116.png)
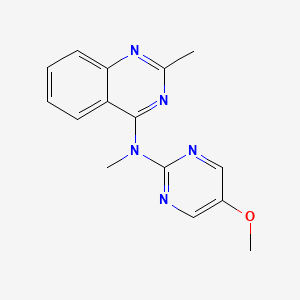


![1,4-Naphthalenedione, 2-hydroxy-3-[(phenylmethyl)amino]-](/img/structure/B11843143.png)
![Dibenzo[f,h]pyrido[2,3-b]quinoxaline](/img/structure/B11843148.png)
